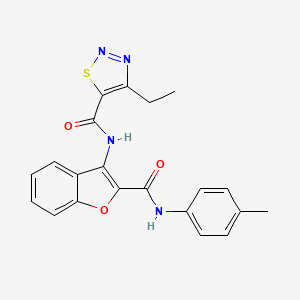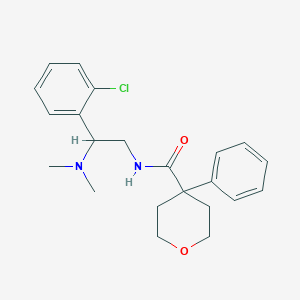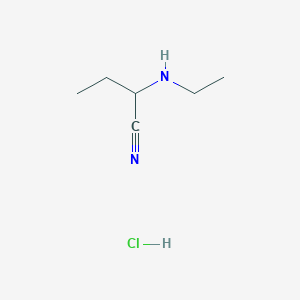
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to have potent inhibitory effects on B-cell receptor signaling, making it a promising therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide exerts its inhibitory effects on B-cell receptor signaling by targeting key signaling molecules, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these molecules, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide disrupts downstream signaling pathways and ultimately leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to have potent inhibitory effects on B-cell receptor signaling, leading to the inhibition of B-cell proliferation and survival. In preclinical studies, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has also been shown to induce apoptosis in B-cell malignancies. Additionally, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to have minimal off-target effects, making it a promising therapeutic agent with a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide for lab experiments is its potent inhibitory effects on B-cell receptor signaling, which make it a valuable tool for studying this pathway in B-cell malignancies. Additionally, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has a favorable safety profile and minimal off-target effects, making it a reliable tool for studying the effects of B-cell receptor inhibition. However, one limitation of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide is its specificity for B-cell receptor signaling, which may limit its utility for studying other signaling pathways.
Zukünftige Richtungen
There are several potential future directions for the study of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide. One potential direction is the development of combination therapies that incorporate (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide with other therapeutic agents to enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide in different B-cell malignancies. Finally, the development of novel B-cell receptor inhibitors that target different signaling molecules may provide additional therapeutic options for the treatment of B-cell malignancies.
Synthesemethoden
The synthesis method of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide involves a series of chemical reactions that result in the formation of the final product. The synthesis of (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide begins with the reaction of 2-fluoroaniline with 2-methylcyclopropanecarboxylic acid to form an intermediate product. This intermediate product is then reacted with furan-2-carbaldehyde to form the key intermediate, which is subsequently reacted with acryloyl chloride to form (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. B-cell receptor signaling is a critical pathway that is dysregulated in many B-cell malignancies, and (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has been shown to inhibit this pathway by targeting key signaling molecules. In preclinical studies, (E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide has demonstrated significant antitumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-8-14(11)17-7-6-13(23-17)9-12(10-20)18(22)21-16-5-3-2-4-15(16)19/h2-7,9,11,14H,8H2,1H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIXHOOCKICNO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-(5-(2-methylcyclopropyl)furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)
![Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2691605.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B2691607.png)
![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)

